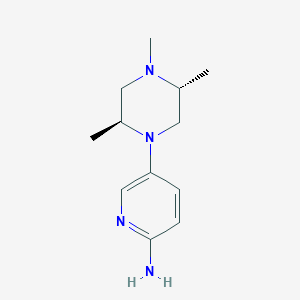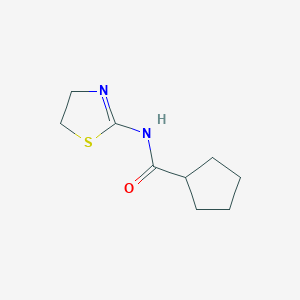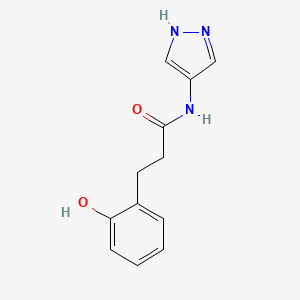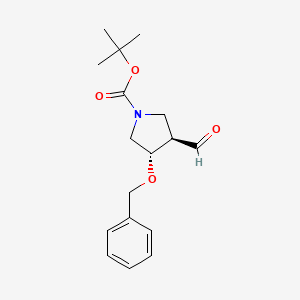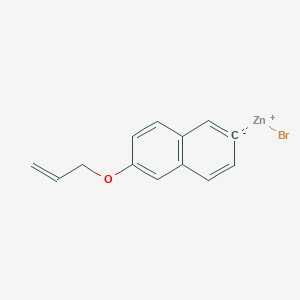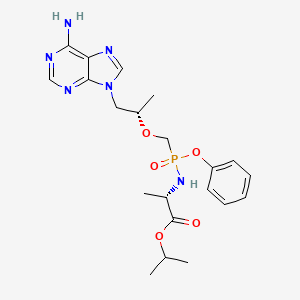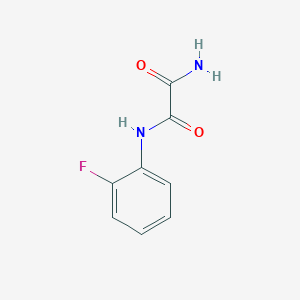![molecular formula C25H47NO8 B14888464 2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)
2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and reduction reactions. The synthetic route typically starts with the preparation of the heptadecan-4-yl intermediate, followed by the introduction of the amino and hydroxy groups through selective functionalization. The final step involves the coupling of the heptadecan-4-yl intermediate with butanedioic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as chromatography and crystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols
Aplicaciones Científicas De Investigación
2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acid derivatives and hydroxy-substituted heptadecanes. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of 2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C25H47NO8 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C25H47NO8/c1-4-18(3)24(34-23(31)15-19(25(32)33)14-22(29)30)21(28)13-17(2)11-9-7-5-6-8-10-12-20(27)16-26/h17-21,24,27-28H,4-16,26H2,1-3H3,(H,29,30)(H,32,33)/t17-,18+,19?,20-,21-,24+/m0/s1 |
Clave InChI |
JAUSVHGUDAUTEZ-YAUBIBOYSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H](CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O |
SMILES canónico |
CCC(C)C(C(CC(C)CCCCCCCCC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



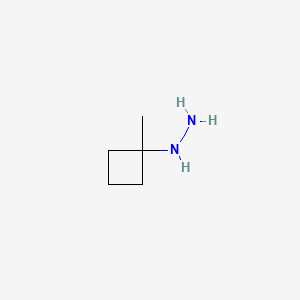
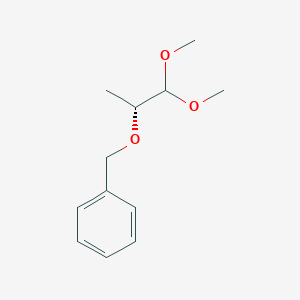
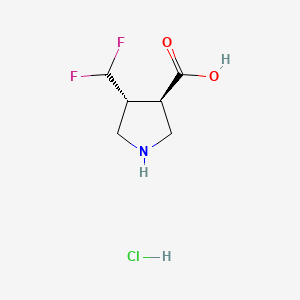
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
